N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Description
N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a 2,4,5-trimethylbenzenesulfonamide moiety.
- Friedel-Crafts acylations for aromatic sulfonyl group introduction .
- Thiazole ring formation via Hantzsch-type cyclization or nucleophilic substitution.
- Sulfonamide coupling using benzenesulfonyl chloride derivatives .
The compound’s design integrates electron-donating methoxy and methyl groups, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-14-10-16(3)21(11-15(14)2)30(25,26)23-9-8-18-13-29-22(24-18)17-6-7-19(27-4)20(12-17)28-5/h6-7,10-13,23H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXFCZGWIWASFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The 3,4-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable 3,4-dimethoxyphenyl halide reacts with the thiazole intermediate .
The final step involves the sulfonation of the thiazole derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines and inhibiting tumor growth.
Industry: Utilized in the development of new materials with specific chemical and physical properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It may inhibit key signaling pathways that regulate cell growth and proliferation, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- The target compound distinguishes itself through dual aromatic systems (thiazole and trimethylbenzenesulfonamide), which may enhance binding affinity in biological targets compared to simpler analogues like Rip-B .
- Thiazole-containing sulfonamides (e.g., ) share the thiazole’s capacity for hydrogen bonding but lack the steric bulk of the target’s 2,4,5-trimethylbenzenesulfonamide group, which could influence receptor selectivity.
Physicochemical Properties
- IR Spectroscopy :
- Solubility : The 3,4-dimethoxyphenyl and trimethyl groups likely render the target more lipophilic than halogenated derivatives but less water-soluble than Rip-B’s benzamide .
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in scientific research for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a methoxy-substituted phenyl group, and a benzenesulfonamide moiety. The presence of electron-donating methoxy groups enhances its reactivity and potential biological interactions.
Chemical Structure
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen. |
| Methoxy Group | Two methoxy groups at the 3 and 4 positions of the phenyl ring. |
| Benzenesulfonamide | A sulfonamide group attached to a benzene ring. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which utilizes α-haloketones and thioamides to form the thiazole ring.
Synthetic Route Overview
- Formation of Thiazole Ring : Reaction of α-haloketone with thioamide.
- Substitution Reactions : Introduction of the methoxy groups and sulfonamide moiety through nucleophilic substitution.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens. Research indicates that compounds with similar structures exhibit moderate to high antibacterial and antifungal properties.
Table of Biological Activities
| Activity Type | Pathogen/Target | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate activity |
| Antifungal | Candida albicans | Significant inhibition |
| Anti-inflammatory | Cytokine production | Reduction observed |
Case Studies
- Antibacterial Activity : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus in vitro, suggesting its potential as an antibiotic agent.
- Antifungal Studies : Research indicated that it effectively reduced the viability of Candida albicans, highlighting its potential application in treating fungal infections.
- Anti-inflammatory Effects : In cellular models, the compound reduced pro-inflammatory cytokine production, suggesting possible therapeutic applications in inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial growth and inflammatory responses.
Potential Mechanisms
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial cell wall synthesis.
- Modulation of Immune Response : The reduction in cytokine production suggests an ability to modulate immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
